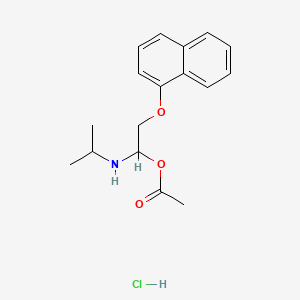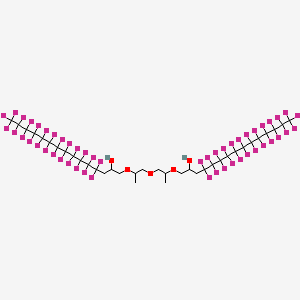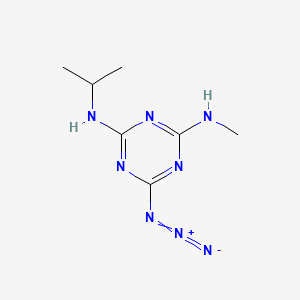
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of azido, isopropylamino, and methylamino groups attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine typically involves the introduction of azido, isopropylamino, and methylamino groups onto a triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of the azido group using sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The amino groups can form hydrogen bonds and interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azido-4-methylpentanoic acid
- 2-Azido-4-nitroimidazole
- 2-Azidoethyl 4-methylbenzenesulfonate
Uniqueness
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is unique due to the combination of azido, isopropylamino, and methylamino groups on a triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
18941-09-8 |
|---|---|
Fórmula molecular |
C7H12N8 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
6-azido-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-4(2)10-6-11-5(9-3)12-7(13-6)14-15-8/h4H,1-3H3,(H2,9,10,11,12,13) |
Clave InChI |
AUCHVDNJCHQOJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




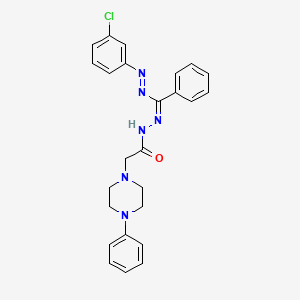



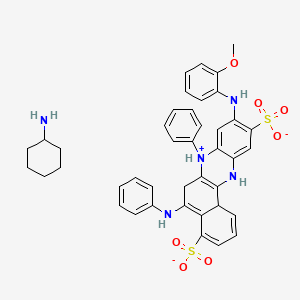

![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
